molecular formula C18H22N4O2S B5398044 5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine

5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine

Numéro de catalogue B5398044
Poids moléculaire: 358.5 g/mol
Clé InChI: RRTMQAQGEFAAMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TAK-659, and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation.

Mécanisme D'action

TAK-659 selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays an important role in the activation and proliferation of B-cells, and its inhibition can lead to the suppression of these processes. TAK-659 binds to the active site of BTK and prevents its phosphorylation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation. This can result in the reduction of tumor growth and progression in B-cell malignancies. TAK-659 has also been shown to enhance the activity of other chemotherapeutic agents, such as venetoclax, in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for use in lab experiments, including its selective inhibition of BTK and its potential for use in the treatment of B-cell malignancies. However, there are also limitations to its use, including its potential toxicity and the need for further clinical studies to establish its safety and efficacy.

Orientations Futures

There are several future directions for research on TAK-659, including its potential applications in combination therapy with other chemotherapeutic agents, its use in the treatment of autoimmune diseases, and its development as a targeted therapy for specific B-cell malignancies. Further studies are also needed to establish its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting from the reaction of 2-chloro-4-methoxy-5-nitropyrimidine with sodium methoxide to form 2-methoxy-4-methylthiopyrimidine. This intermediate is then reacted with 4-(4-methoxybenzoyl)piperazine in the presence of potassium carbonate and DMF to form the final product, TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell proliferation and inducing apoptosis in B-cell malignancies.

Propriétés

IUPAC Name

(4-methoxyphenyl)-[4-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-24-16-5-3-15(4-6-16)17(23)22-9-7-21(8-10-22)13-14-11-19-18(25-2)20-12-14/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTMQAQGEFAAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=C(N=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.